molecular formula C9H11NO2 B3191138 1-(3-Hydroxyphenyl)-2-(methylamino)ethanone CAS No. 52093-42-2

1-(3-Hydroxyphenyl)-2-(methylamino)ethanone

Cat. No.: B3191138
CAS No.: 52093-42-2
M. Wt: 165.19 g/mol
InChI Key: BDLRAEZKFVYJPW-UHFFFAOYSA-N
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Description

Contextualization within Related Chemical Compounds

The structure and function of 1-(3-Hydroxyphenyl)-2-(methylamino)ethanone are best understood when compared to its close chemical relatives, most notably Phenylephrine (B352888) and Adrenalone. It is identified as a related compound and a known impurity of Phenylephrine. lgcstandards.com

Phenylephrine : A widely used α1-adrenergic agonist, Phenylephrine differs from this compound by the reduction of the ketone group to a secondary alcohol (hydroxyl group). This seemingly minor structural change from a ketone to an alcohol is critical for its pharmacological activity, as the ethanol (B145695) moiety is necessary for effective interaction with adrenergic receptors.

Adrenalone : This compound is also structurally similar, featuring an additional hydroxyl group at the 4-position of the phenyl ring, making it a catecholamine (3,4-dihydroxyphenyl). This modification significantly increases the compound's polarity compared to this compound.

1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one : This related compound features a larger benzyl (B1604629) group attached to the nitrogen atom in place of a simple methyl group, altering its steric and electronic properties. nih.gov

The table below provides a comparative overview of these compounds.

FeatureThis compoundPhenylephrineAdrenalone
IUPAC Name This compound(1R)-1-(3-Hydroxyphenyl)-2-(methylamino)ethanol1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanone
Molecular Formula C₉H₁₁NO₂C₉H₁₃NO₂C₉H₁₁NO₃
Key Structural Difference Ketone group at the beta positionHydroxyl group at the beta positionAdditional hydroxyl group at the 4-position

Data sourced from multiple references.

Significance in Chemical Synthesis and Analytical Chemistry

The primary relevance of this compound in the scientific field is not as an end-product but as a crucial component in synthetic and analytical processes.

Role in Chemical Synthesis: This compound serves as a key intermediate in the synthesis of more complex pharmaceutical molecules. nordmann.global Its synthesis often begins with 3-hydroxyacetophenone. evitachem.com A common synthetic pathway involves the bromination of 3-hydroxyacetophenone to create a precursor, 2-bromo-3'-hydroxyacetophenone. This intermediate then undergoes a nucleophilic substitution reaction with methylamine (B109427) to yield this compound. The resulting compound can then be chemically modified, for instance, through the reduction of its ketone group to form compounds like phenylephrine. It is also used in the synthesis of various other heterocyclic molecules and intermediates. echemi.com

Importance in Analytical Chemistry: In analytical chemistry, this compound hydrochloride is widely used as a pharmacopeial reference standard. Specifically, it is listed as Phenylephrine Related Compound C in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). chemicalbook.com Its role is to serve as a standard for the quality control of phenylephrine hydrochloride formulations. Analytical methods like High-Performance Liquid Chromatography (HPLC) utilize this compound as a reference to identify and quantify it as a potential impurity or degradation product in phenylephrine samples, ensuring the purity and stability of the final pharmaceutical product.

Structural confirmation of the compound for reference standard qualification typically involves a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to resolve the chemical structure, while HPLC coupled with Mass Spectrometry (HPLC-MS) confirms the molecular weight and fragmentation patterns.

The table below summarizes the key properties of this compound hydrochloride.

PropertyValue
CAS Number 94240-17-2
Molecular Formula C₉H₁₂ClNO₂
Molecular Weight 201.65 g/mol
Appearance Off-White to Beige Solid
Melting Point 231-233°C

Data sourced from multiple references. nih.govchemicalbook.comechemi.comchemicalbook.com

Mentioned Compounds

Common Name/SynonymIUPAC Name
This compound / PhenylephroneThis compound
Phenylephrine(1R)-1-(3-Hydroxyphenyl)-2-(methylamino)ethanol
Adrenalone1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanone
1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one2-[benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethanone
3-Hydroxyacetophenone1-(3-hydroxyphenyl)ethan-1-one
2-Bromo-3'-hydroxyacetophenone2-bromo-1-(3-hydroxyphenyl)ethanone
MethylamineMethanamine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-hydroxyphenyl)-2-(methylamino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,10-11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLRAEZKFVYJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)C1=CC(=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52093-42-2
Record name Phenylephrone
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Synthetic Methodologies and Chemical Transformations of 1 3 Hydroxyphenyl 2 Methylamino Ethanone

Classical Synthetic Routes

Traditional synthetic pathways to 1-(3-hydroxyphenyl)-2-(methylamino)ethanone are well-established, typically involving a sequential process of precursor synthesis via halogenation, followed by amination and purification through salt formation.

The initial step in the classical synthesis is the formation of an α-haloacetophenone intermediate. This is most commonly achieved through the selective halogenation of 3-hydroxyacetophenone at the alpha-carbon position.

The bromination of 3-hydroxyacetophenone to yield 2-bromo-1-(3-hydroxyphenyl)ethanone is a critical step. chemimpex.com This reaction can be performed using various brominating agents. One documented method involves the use of 1,4-dioxane (B91453) dibromide in a mixed solvent system of 1,4-dioxane and methyl tert-butyl ether (MTBE) at ambient temperatures. An alternative and common strategy for α-halogenation of ketones is the Hell-Volhard-Zelinsky halogenation, which utilizes bromine in the presence of a phosphorus catalyst like phosphorus tribromide (PBr₃). wikipedia.orgmasterorganicchemistry.com

Similarly, α-chloro-3-hydroxyacetophenone can be synthesized as the halogenated precursor. This is achieved by reacting 3-hydroxyacetophenone with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in a suitable solvent system like dichloromethane (B109758) and methanol. google.com The halogenated acetophenone (B1666503) is a versatile intermediate for further synthetic transformations. chemimpex.com

Table 1: Reaction Conditions for Acyl Halogenation of 3-Hydroxyacetophenone
Halogenation MethodReagentsSolventTemperatureKey Intermediate
Bromination3-Hydroxyacetophenone, 1,4-dioxane dibromide1,4-Dioxane/MTBEAmbient (20–25°C)2-Bromo-1-(3-hydroxyphenyl)ethanone
Chlorination3-Hydroxyacetophenone, Sulfuryl chloride (SO₂Cl₂)Dichloromethane/Methanol20-30°C2-Chloro-1-(3-hydroxyphenyl)ethanone

Following the synthesis of the α-haloacetophenone, the next step involves a nucleophilic substitution reaction to introduce the methylamino group. The halogenated intermediate, such as 2-bromo-1-(3-hydroxyphenyl)ethanone, is reacted with methylamine (B109427). researchgate.net This amination is typically conducted in a polar aprotic solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com To control the reaction's exothermicity and minimize side reactions, the temperature is usually maintained at or below 5°C using an ice-salt bath. chemicalbook.com This reaction displaces the bromide or chloride ion, forming the desired product, this compound. An alternative approach involves using a protected amine, such as N-methyl-N-benzylamine, followed by a subsequent debenzylation step to reveal the secondary amine. researchgate.net

Table 2: Conditions for Nucleophilic Amination
Halogenated IntermediateAminating AgentSolventTemperatureProduct
2-Bromo-1-(3-hydroxyphenyl)ethanoneMethylamineTetrahydrofuran (THF)≤5°CThis compound
α-(N-methyl-N-benzylamino)-3-hydroxy acetophenoneN-methyl-N-benzylamineVarious-Protected amine intermediate

For enhanced stability and ease of handling, the synthesized this compound base is often converted into a salt. chemicalbook.com The hydrochloride salt is common and can be prepared by treating the free base with ethanolic hydrogen chloride. chemicalbook.comchemicalbook.com

Purification of the final product is crucial and is typically achieved through recrystallization. google.com This process involves dissolving the crude salt in a suitable hot solvent or a mixture of solvents, followed by cooling to allow for the formation of purified crystals. A variety of solvents can be employed for this purpose, including methanol, ethanol (B145695), propyl acetate, butyl acetate, or mixtures thereof. google.com The selection of the recrystallization solvent is critical for obtaining high purity and yield. google.com The purified crystals are then isolated by filtration, washed, and dried. chemicalbook.com

Advanced Synthetic Approaches

Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, reducing environmental impact, and achieving high levels of stereocontrol. Advanced approaches for synthesizing derivatives of this compound often incorporate enzymatic transformations and asymmetric catalysis.

Chemoenzymatic methods leverage the high selectivity of enzymes to perform specific chemical transformations. In the context of this compound and its derivatives, ketoreductases (KREDs) are particularly valuable. google.com These enzymes, often requiring a cofactor like NADH or NADPH, can catalyze the stereoselective reduction of the ketone group to a secondary alcohol. google.comgoogle.com

For instance, a substrate like 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone can be reduced using a KRED to generate the corresponding chiral alcohol, a direct precursor to optically active phenylephrine (B352888). google.com This biological catalyst approach offers mild reaction conditions and high enantioselectivity, which are often difficult to achieve with traditional chemical reductants. google.comgoogle.com

The synthesis of single enantiomers is of paramount importance for many pharmaceutical applications. Asymmetric hydrogenation of prochiral ketones is a powerful strategy to achieve this. This method utilizes a chiral catalyst to transfer hydrogen to the ketone, resulting in a predominantly single enantiomer of the corresponding alcohol. researchgate.net

For precursors related to this compound, transition metal catalysts, particularly those based on rhodium and ruthenium, are commonly employed. researchgate.net These metals are complexed with chiral ligands, such as chiral diphosphines (e.g., MCCPM), to create a chiral environment around the metal center. google.comresearchgate.net This catalytic system facilitates the highly enantioselective reduction of the ketone. researchgate.netresearchgate.net Another advanced strategy involves the hydrolytic kinetic resolution of a racemic epoxide precursor, which can be used to isolate the desired (R)-enantiomer for further synthesis. acs.orgacs.org

Table 3: Comparison of Synthetic Approaches
ApproachKey TransformationCatalyst/ReagentKey Advantage
Classical RouteHalogenation & AminationBr₂, PBr₃, MethylamineWell-established, scalable
ChemoenzymaticKetone ReductionKetoreductase (KRED), NADPHHigh stereoselectivity, mild conditions
Asymmetric HydrogenationKetone ReductionChiral Rhodium/Ruthenium complexesHigh enantiomeric excess (ee)

Sonochemical and Ultrasound-Assisted Synthetic Enhancements

The application of ultrasound in chemical synthesis, known as sonochemistry, has emerged as a powerful green chemistry tool for enhancing reaction rates, improving yields, and enabling milder reaction conditions. The formation of α-amino ketones and related structures, including this compound, can be significantly influenced by ultrasonic irradiation.

Sonochemistry relies on the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid medium. acs.orgnih.gov This collapse generates localized hot spots with transient high temperatures and pressures, leading to the formation of highly reactive species and increasing mass transfer. acs.org

While specific studies detailing the sonochemical synthesis of this compound are not prevalent in the literature, the principles can be applied to its known synthetic routes, which typically involve the reaction of an α-haloketone (e.g., 2-bromo-1-(3-hydroxyphenyl)ethanone) with methylamine. Ultrasound has been shown to accelerate such nucleophilic substitution reactions.

Furthermore, ultrasound has been successfully applied to the synthesis of analogous compounds like β-amino ketones via Mannich reactions and α,β-unsaturated amino ketones. researchgate.net These studies demonstrate that sonication can often reduce reaction times from hours to minutes and proceed efficiently without the need for complex catalysts. researchgate.netmdpi.com The advantages observed in these related syntheses are summarized in the table below.

Table 1: Reported Advantages of Ultrasound in Synthesizing Amino Ketones and Related Compounds

Reaction Type Key Advantages Reported Reference
Mannich Reaction (β-amino ketones) High yields, short reaction times, recyclable catalyst, easy work-up.
Monoamination of β-dicarbonyls Green method, quantitative yields, room temperature, catalyst-free. researchgate.net
Synthesis of α-oximinoketones Milder conditions, shorter reaction times (minutes vs. hours), higher yields. nih.gov

Based on these findings, it is projected that an ultrasound-assisted synthesis of this compound would offer similar benefits, providing a more efficient and environmentally benign alternative to conventional methods.

Fundamental Chemical Reactivity

The chemical reactivity of this compound is dictated by its three primary functional groups: the phenolic hydroxyl group, the ketone, and the secondary amine.

Oxidation Reactions and Characterization of Oxidative Products

The phenolic moiety is the most susceptible to oxidation. Phenols can be oxidized to form various products, with quinones being a common outcome for dihydroxybenzenes. libretexts.org For a monohydroxylated phenol (B47542) like the one in the title compound, oxidation is more complex. Under mild conditions, it can lead to the formation of a phenoxyl radical. Aromatic ketones are known to act as photosensitizers that, upon excitation, can abstract a hydrogen atom from a phenol to generate such radicals. acs.orgresearchgate.netacs.org

Further oxidation, particularly with stronger reagents, could lead to oxidative coupling, forming dimeric and polymeric products. While the ketone functional group is generally resistant to oxidation compared to aldehydes, harsh conditions could potentially cleave the side chain. blogspot.com The secondary amine can also be oxidized, but this typically requires specific reagents. Therefore, the primary oxidative products would derive from reactions at the phenolic ring.

Table 2: Potential Oxidation Products and Pathways

Oxidizing Condition Functional Group Targeted Likely Product(s)
Photolysis with sensitizer Phenolic -OH Phenoxyl radical
Strong chemical oxidants Phenolic -OH Quinone-like structures, polymeric materials

Reduction Reactions to Aminoalcohols and Related Derivatives

The most significant and well-documented reaction of this compound is the reduction of its ketone group to form the corresponding secondary alcohol. This transformation yields the important sympathomimetic agent, (R)-phenylephrine. nih.gov

The reduction creates a new chiral center, meaning stereoselectivity is a critical consideration. A variety of reducing agents can be employed, with the choice influencing the diastereoselectivity of the resulting aminoalcohol. cdnsciencepub.comresearchgate.net

Common Reduction Methods:

Catalytic Hydrogenation: This method is widely used for the reduction of ketones. The choice of catalyst and conditions can influence the stereochemical outcome.

Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for reducing the ketone to an alcohol.

Biocatalytic Reduction: The use of enzymes, specifically ketoreductases (KREDS), has been shown to be highly effective for the asymmetric reduction of the N-benzylated precursor of this compound, yielding the desired (R)-enantiomer of the resulting alcohol with high enantiomeric excess. rsc.orggoogle.com This biocatalytic approach is advantageous for producing the optically pure active pharmaceutical ingredient.

The product of this reduction is 1-(3-hydroxyphenyl)-2-(methylamino)ethanol, commonly known as phenylephrine. nih.gov

Electrophilic and Nucleophilic Substitution at the Hydroxyphenyl Moiety

Electrophilic Aromatic Substitution: The regioselectivity of electrophilic aromatic substitution on the hydroxyphenyl ring is governed by the competing directing effects of the hydroxyl group (-OH) and the 2-(methylamino)ethanone side chain.

The hydroxyl group is a strongly activating, ortho, para-director. It directs incoming electrophiles to positions 2, 4, and 6.

The keto group within the side chain is a deactivating, meta-director. automate.video It directs incoming electrophiles to position 5 (and 1, which is already substituted).

The powerful activating effect of the -OH group typically dominates. However, the situation is complex. Studies on the nitration of the parent compound, 3-hydroxyacetophenone, have shown that substitution occurs preferentially at the 2- and 6-positions, which are ortho to both the activating -OH and the deactivating acetyl group. researchgate.net Curiously, substitution at the 4-position (para to the -OH) was not observed, an unusual pattern attributed to steric and electronic factors. researchgate.netdigitellinc.com This suggests that electrophilic substitution on this compound would likely yield a mixture of products with substitution occurring at the positions activated by the hydroxyl group.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SₙAr) is generally not a feasible reaction for this molecule under standard conditions. The SₙAr mechanism requires a leaving group (like a halide) and the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to that leaving group to activate the ring toward nucleophilic attack. The this compound molecule does not possess this required substitution pattern.

N-Alkylation and Acylation Reactions of the Amino Group

The secondary amine group (-NHCH₃) is nucleophilic and readily undergoes alkylation and acylation reactions.

N-Alkylation: This reaction can be achieved by treating the compound with an alkylating agent, such as an alkyl halide. To avoid over-alkylation to a quaternary ammonium (B1175870) salt, reductive amination is a more controlled alternative. youtube.com This involves reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent. Another modern approach involves the direct N-alkylation using alcohols, often catalyzed by transition metals like ruthenium. nih.govrug.nl

N-Acylation: The secondary amine can be easily acylated using acylating agents like acyl chlorides or acid anhydrides in the presence of a base. This reaction forms an N-acyl derivative, an amide. This is a common transformation used to protect the amino group or to synthesize derivatives with different properties. The synthesis of α-amido ketones from related precursors is a well-established process. organic-chemistry.org

Table 3: Common Compound Names Mentioned

Compound Name IUPAC Name
This compound This compound
Phenylephrine (R)-1-(3-hydroxyphenyl)-2-(methylamino)ethanol
3-Hydroxyacetophenone 1-(3-Hydroxyphenyl)ethanone
2-bromo-1-(3-hydroxyphenyl)ethanone 2-bromo-1-(3-hydroxyphenyl)ethanone
p-benzoquinone Cyclohexa-2,5-diene-1,4-dione

Advanced Analytical Characterization of 1 3 Hydroxyphenyl 2 Methylamino Ethanone

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 1-(3-Hydroxyphenyl)-2-(methylamino)ethanone. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The aromatic protons on the 3-hydroxyphenyl ring typically appear as a complex multiplet in the downfield region of the spectrum due to the electron-withdrawing effects of the carbonyl and hydroxyl groups. The methylene (B1212753) protons adjacent to the carbonyl group and the methyl protons on the nitrogen atom are expected to appear as singlets in a deuterated solvent like D₂O, where the amine proton is exchanged.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H6.8 - 7.5Multiplet
-CH₂- (adjacent to C=O)~3.8Singlet
-NH-CH~2.5Singlet
Phenolic -OHVariableBroad Singlet
Amine -NHVariableSinglet

Note: Chemical shifts are predictions and can vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon is characteristically found significantly downfield. The aromatic carbons exhibit distinct signals in the aromatic region, with their exact shifts influenced by the positions of the hydroxyl and acetyl-methylamino substituents. The aliphatic carbons of the methyl and methylene groups appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Ketone)> 195
Aromatic C-OH155 - 160
Aromatic C-C=O135 - 140
Aromatic C-H115 - 130
-C H₂- (adjacent to C=O)50 - 55
-NH-C H₃30 - 35

Note: Chemical shifts are predictions and can vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C=O stretching vibration of the ketone will produce a strong, sharp peak around 1680 cm⁻¹. The N-H stretching of the secondary amine may be observed in the 3300-3500 cm⁻¹ region, potentially overlapping with the O-H band. C-N stretching vibrations are typically found in the 1000-1250 cm⁻¹ range. Aromatic C-H stretching appears above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring are observed in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Phenolic O-HStretch, hydrogen-bonded3200 - 3600 (broad)
Amine N-HStretch3300 - 3500 (medium)
Aromatic C-HStretch3000 - 3100 (sharp)
Aliphatic C-HStretch2850 - 3000 (medium)
Ketone C=OStretch~1680 (strong, sharp)
Aromatic C=CStretch1450 - 1600 (variable)
C-NStretch1000 - 1250 (medium)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic ring and the carbonyl group in this compound results in a conjugated system that absorbs UV radiation. The spectrum is expected to show a strong absorption band (π → π* transition) characteristic of the substituted benzene (B151609) ring, likely around 250-280 nm. A weaker absorption band (n → π* transition) associated with the carbonyl group may be observed at longer wavelengths, typically above 300 nm. The position of the maximum absorbance (λmax) can be influenced by the solvent polarity.

Interactive Data Table: Expected UV-Vis Absorption Maxima

Electronic TransitionChromophoreExpected λmax (nm)
π → πPhenyl ring conjugated with C=O~250 - 280
n → πCarbonyl group (C=O)~300 - 330

Note: λmax values are dependent on the solvent used.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound (C₉H₁₁NO₂), the molecular weight is 165.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 165.

The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral fragments. A prominent fragmentation pathway would be the alpha-cleavage adjacent to the carbonyl group, leading to the loss of the methylamino-methyl radical (•CH₂NHCH₃) and the formation of the stable 3-hydroxybenzoyl cation at m/z 121. Another characteristic fragmentation is the cleavage of the C-C bond between the carbonyl group and the aromatic ring, which could lead to a fragment corresponding to the methylamino-ethanone cation.

Interactive Data Table: Predicted Major Fragment Ions in EI-MS

m/zProposed Fragment Ion
165[M]⁺ (Molecular Ion)
121[HOC₆H₄CO]⁺
93[HOC₆H₄]⁺
58[CH₂=NCH₃]⁺

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment of non-volatile organic compounds. The development of a robust HPLC method for this compound, which is often an impurity in phenylephrine (B352888) preparations, is crucial for quality control.

A reversed-phase HPLC method is typically employed for compounds of this polarity. A C18 stationary phase is a common and effective choice. The mobile phase development would involve optimizing the ratio of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, to achieve good resolution between the main peak and any potential impurities. The pH of the aqueous buffer is a critical parameter to control the ionization state of the amine and phenolic hydroxyl groups, thereby influencing retention time and peak shape. A slightly acidic pH is often preferred to ensure the amine is protonated and interacts favorably with the stationary phase. Detection is typically performed using a UV detector set at one of the compound's absorption maxima, for instance, around 270 nm.

Interactive Data Table: Typical HPLC Method Parameters

ParameterCondition
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Detection Wavelength ~270 nm
Injection Volume 10 - 20 µL

By systematically applying these advanced analytical techniques, a comprehensive characterization of this compound can be achieved, ensuring its structural identity and purity for its intended applications.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and versatile chromatographic technique widely employed for the qualitative monitoring of organic reactions. Its simplicity, speed, and low cost make it an invaluable tool for tracking the consumption of starting materials and the formation of products. In the synthesis of this compound, which can be prepared from precursors such as 2-chloro-1-(3-hydroxyphenyl)ethanone, TLC is instrumental in determining the reaction's endpoint. nih.gov

The progress of the reaction can be monitored by spotting aliquots of the reaction mixture on a TLC plate alongside the starting material. A suitable mobile phase is selected to achieve clear separation between the spots corresponding to the reactant and the product. For the synthesis of this compound, a common mobile phase system is a mixture of dichloromethane (B109758) and methanol. chemicalbook.com The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase. The more polar product, this compound, will have a different retention factor (Rƒ) compared to the less polar starting material. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.

Table 1: Illustrative TLC Parameters for Reaction Monitoring

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Dichloromethane:Methanol (10:1, v/v) chemicalbook.com
Visualization UV light (254 nm)
Analyte Reaction mixture for the synthesis of this compound
Expected Rƒ (Product) Varies based on exact conditions, but will be distinct from the starting material.
Expected Rƒ (Starting Material) Varies based on exact conditions, but will be distinct from the product.

Electrochemical Investigations

Electrochemical methods provide valuable insights into the redox properties of molecules, which can be crucial for understanding their stability, metabolic pathways, and potential for degradation.

Cyclic Voltammetry (CV) is a potent electrochemical technique used to study the oxidation and reduction processes of a substance. While specific CV data for this compound is not extensively reported, valuable inferences can be drawn from studies on the closely related compound, phenylephrine, which shares the same 3-hydroxyphenyl and methylaminoethyl moieties but with the ketone group reduced to a hydroxyl group.

Studies on phenylephrine have shown that it undergoes an irreversible oxidation process at a glassy carbon electrode. electrochemsci.org The oxidation is attributed to the phenolic hydroxyl group, a key feature also present in this compound. The oxidation potential is pH-dependent, indicating the involvement of protons in the electrode reaction. electrochemsci.orgnih.gov It is expected that this compound would exhibit similar oxidative behavior due to the presence of the same phenolic hydroxyl group. The ketone group in this compound may also be susceptible to electrochemical reduction, which could be investigated by scanning to negative potentials.

The relationship between the peak current and the scan rate in CV experiments can reveal whether the process is diffusion-controlled or adsorption-controlled. For phenylephrine, the oxidation process has been shown to be primarily adsorption-controlled. nih.gov

Table 2: Expected Cyclic Voltammetry Parameters for this compound (based on phenylephrine data)

ParameterExpected Value/ObservationReference
Working Electrode Glassy Carbon Electrode or Carbon Paste Electrode electrochemsci.orgnih.gov
Reference Electrode Saturated Calomel Electrode (SCE) nih.gov
Supporting Electrolyte Phosphate Buffer or Britton-Robinson Buffer nih.govsemanticscholar.org
pH Optimal pH for analysis is typically determined experimentally, often in the acidic to neutral range. electrochemsci.orgnih.gov
Oxidation Peak Potential (Epa) Expected to be in the range of +0.7 V to +0.9 V vs. SCE, and pH-dependent. electrochemsci.orgsemanticscholar.org
Redox Process Expected to be an irreversible oxidation of the phenolic hydroxyl group. electrochemsci.org

Stereochemical Purity Determination

Since this compound is a precursor to chiral drugs like phenylephrine, the determination of its stereochemical purity is not directly relevant as it is not chiral. However, the subsequent synthetic steps often introduce a chiral center, making the analysis of the resulting enantiomers critical. The analytical methods developed for the chiral separation of the downstream product, phenylephrine, are highly relevant.

Chiral High-Performance Liquid Chromatography (HPLC) is the benchmark technique for separating and quantifying enantiomers, allowing for the determination of enantiomeric excess (ee). heraldopenaccess.us The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For the enantiomeric separation of the subsequent product, phenylephrine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be highly effective. ingentaconnect.commdpi.com Columns like CHIRALCEL OD-H and CHIRALCEL OJ-H are frequently used. ingentaconnect.com The separation can be performed in normal-phase, polar organic, or reversed-phase modes, with the choice of mobile phase being crucial for achieving optimal resolution. nih.govchromatographyonline.com

In normal-phase chromatography, a typical mobile phase consists of a mixture of a nonpolar solvent like n-hexane and an alcohol such as isopropanol (B130326) or ethanol (B145695), often with small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and resolution. ingentaconnect.com In reversed-phase mode, mixtures of acetonitrile and water are commonly employed. nih.gov The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 3: Typical Chiral HPLC Conditions for the Separation of Phenylephrine Enantiomers (Applicable to the chiral product derived from this compound)

ParameterDescriptionReference
Chiral Stationary Phase Cellulose-based (e.g., CHIRALCEL OD-H, Lux Cellulose) ingentaconnect.comnih.gov
Mobile Phase (Normal Phase) n-Hexane:Isopropanol (with additives like TFA and DEA) ingentaconnect.com
Mobile Phase (Reversed Phase) Acetonitrile:Water nih.gov
Flow Rate Typically 0.5 - 1.0 mL/min ingentaconnect.comnih.gov
Column Temperature Often controlled, e.g., 25 °C ingentaconnect.com
Detection UV at 280 nm ingentaconnect.com
Analyte Enantiomers of the chiral product derived from this compound

Reaction Kinetics and Mechanistic Elucidation of 1 3 Hydroxyphenyl 2 Methylamino Ethanone Transformations

Determination of Reaction Order and Rate Laws

Detailed studies to determine the reaction order and rate laws for the transformations of 1-(3-Hydroxyphenyl)-2-(methylamino)ethanone are not extensively available in the public domain. However, the kinetics of its formation as a degradation product of phenylephrine (B352888) have been investigated. The degradation of phenylephrine, which can lead to the formation of this compound, often follows pseudo-first-order kinetics under specific conditions.

Forced degradation studies on phenylephrine hydrochloride have been conducted under various stress conditions, including acid and base hydrolysis, oxidation, and thermal stress. These studies indicate that the degradation of phenylephrine, and consequently the formation of its impurities, is dependent on factors such as pH and temperature. For instance, in acidic and basic conditions, the degradation of phenylephrine has been observed to be significant, suggesting that the formation of this compound could be a key pathway under these conditions.

The following table summarizes the percentage of degradation of phenylephrine under different stress conditions, which can be correlated to the potential formation of this compound.

Stress Condition% Degradation of Phenylephrine
Acid Hydrolysis41.07%
Base Hydrolysis48.50%
Oxidation (H₂O₂)2.58%
Thermal Degradation10.25%
Photolytic Degradation12.94%

Activation Parameters and Thermodynamic Profiles of Reactions

Specific activation parameters, such as activation energy (Ea) and Arrhenius pre-exponential factor (A), for the transformations of this compound have not been explicitly reported in the reviewed literature. Similarly, detailed thermodynamic profiles, including enthalpy (ΔH‡) and entropy (ΔS‡) of activation, are not available.

However, thermal decomposition studies of (R)-(–)-phenylephrine hydrochloride in both nitrogen and air atmospheres have been conducted. These studies, which are relevant to the formation of this compound, have determined that the thermal decomposition processes are endothermic, non-spontaneous, and involve a reduction in entropy. Such thermodynamic data for the parent compound provides a foundational understanding of the energy requirements and spontaneity of the degradation pathways that can lead to the formation of this compound.

Postulated Reaction Mechanisms and Intermediates

The formation of this compound primarily occurs through the oxidative degradation of phenylephrine. The proposed mechanism involves the oxidation of the secondary alcohol moiety in the phenylephrine side chain to a ketone group. This transformation results in the formation of this compound.

Other potential degradation pathways of phenylephrine that may involve or compete with the formation of this ketone derivative include pH-dependent cyclization and reactions with aldehydes. The specific intermediates in the direct transformations of this compound itself, such as in its further degradation, have not been well-elucidated in the available literature.

Influence of Environmental Parameters on Reaction Rates

While specific quantitative data on the influence of environmental parameters on the reaction rates of this compound are scarce, general principles of chemical kinetics allow for a qualitative understanding.

Solvent Dielectric Constant: The polarity of the solvent, as indicated by its dielectric constant, can significantly influence reaction rates. For reactions involving polar or ionic transition states, a higher dielectric constant generally leads to a faster reaction rate due to the stabilization of the transition state. Conversely, reactions where the reactants are more polar than the transition state may be slower in polar solvents. Given the polar nature of this compound and its likely reaction intermediates, the dielectric constant of the solvent system is expected to play a crucial role in its transformation kinetics.

Ionic Strength: The ionic strength of the medium can affect the reaction rates of ionic species. According to the Brønsted-Bjerrum equation, an increase in ionic strength will increase the rate of a reaction between ions of the same charge and decrease the rate of a reaction between ions of opposite charges. For reactions involving a neutral molecule and an ion, the effect of ionic strength is generally negligible. The degradation of phenylephrine to form this compound is likely influenced by the ionic strength of the solution, particularly in buffered pharmaceutical formulations.

Stereochemical Resolution and Chiral Separation of 1 3 Hydroxyphenyl 2 Methylamino Ethanone Racemates

Diastereomeric Salt Formation Strategies

The primary strategy for the stereochemical resolution of racemic 1-(3-hydroxyphenyl)-2-(methylamino)ethanone revolves around the principle of diastereomeric salt formation. This classical resolution technique involves reacting the racemic base with an enantiomerically pure chiral acid. The resulting products are a pair of diastereomeric salts with different physicochemical properties, most notably, different solubilities in a given solvent system. This difference in solubility allows for their separation through fractional crystallization.

The fundamental reaction involves the acid-base reaction between the basic methylamino group of the racemic ketone and the acidic functional group of the chiral resolving agent. The selection of an appropriate chiral resolving agent is paramount, as it dictates the efficiency of the separation by influencing the degree of difference in the solubilities of the diastereomeric salts. Common classes of chiral resolving agents used for the resolution of amines include chiral carboxylic acids and sulfonic acids. For this compound, which is a basic compound, chiral acids like tartaric acid and its derivatives, as well as other chiral carboxylic acids such as naproxen, are employed.

The general process involves dissolving the racemic ketone and the chiral resolving agent in a suitable solvent, often with heating to ensure complete dissolution. Upon cooling, the less soluble diastereomeric salt preferentially crystallizes out of the solution, while the more soluble diastereomer remains in the mother liquor. The crystallized salt is then isolated by filtration. Subsequently, the desired enantiomer of the ketone is liberated from the diastereomeric salt by treatment with a base, which neutralizes the chiral resolving agent.

Efficacy and Selectivity of Chiral Resolving Agents (e.g., Tartaric Acid Derivatives, Naproxen)

The success of a diastereomeric salt resolution is highly dependent on the choice of the resolving agent. The efficacy and selectivity of these agents are determined by their ability to form well-defined crystalline salts with one enantiomer of the racemate that has a significantly lower solubility than the salt formed with the other enantiomer.

Extensive evaluations of various chiral resolving acids have been conducted for the resolution of the closely related compound, 1-(3-hydroxyphenyl)-2-methylaminoethanol (phenylephrine), the direct reduction product of the target ketone. These studies provide valuable insights into the probable efficacy of these agents for the resolution of this compound.

A comparative study of commonly used chiral resolving acids for the resolution of racemic phenylephrine (B352888) demonstrated that (R)-Naproxen is a highly efficient resolving agent. In contrast, other acids such as d-tartaric acid, l-pyroglutamic acid, and l-mandelic acid were found to be less satisfactory under the tested conditions google.comgoogle.com.

(S)-Naproxen has also been reported as a suitable resolving agent for the direct enantioseparation of structurally similar compounds like 1-(2-hydroxyphenyl)ethylamines through diastereomeric salt formation researchgate.net. The rigid structure and the presence of a carboxylic acid group in naproxen facilitate the formation of stable, crystalline diastereomeric salts with distinct physical properties.

Tartaric acid and its derivatives are another important class of resolving agents. While d-tartaric acid showed limited success in the aforementioned study for phenylephrine, derivatives of tartaric acid, such as dibenzoyl-L-tartaric acid, have been successfully used in the resolution of other amino compounds researchgate.net. The choice between tartaric acid and its more lipophilic derivatives often depends on the specific properties of the racemic compound and the desired crystallization characteristics.

Below is a table summarizing the reported efficacy of various chiral resolving agents for the resolution of the corresponding alcohol, providing a strong indication of their potential for resolving this compound.

Chiral Resolving AgentEfficacy for Resolution of 1-(3-hydroxyphenyl)-2-methylaminoethanol
(+)-Tartaric acidUnsatisfactory
l-Pyroglutamic acidUnsatisfactory
l-Lactic acidUnsatisfactory
l-Mandelic acidUnsatisfactory
(R)-NaproxenSuccessful

Optimization of Resolution Conditions (e.g., Solvent Systems, Temperature)

The optimization of resolution conditions is crucial for maximizing the yield and enantiomeric purity of the desired enantiomer. Key parameters that are typically optimized include the choice of solvent, the temperature profile of the crystallization process, and the molar ratio of the resolving agent to the racemic compound.

Solvent Systems: The solvent plays a critical role in the differential solubility of the diastereomeric salts. An ideal solvent should exhibit a large difference in the solubility of the two diastereomeric salts, while having moderate solubility for both to allow for effective crystallization. For the resolution of 1-(3-hydroxyphenyl)-2-methylaminoethanol with (R)-naproxen, methanol has been identified as a suitable solvent google.comgoogle.com. Other polar solvents such as ethanol (B145695) and isopropanol (B130326) could also be considered. The presence of water can also influence the crystallization process and the structure of the resulting salts researchgate.net.

Temperature: The temperature profile, including the dissolution temperature and the crystallization temperature, significantly impacts the kinetics and thermodynamics of the crystallization process. Typically, the diastereomeric salts are dissolved at an elevated temperature to ensure a supersaturated solution upon cooling. A controlled cooling rate is often employed to promote the growth of high-purity crystals of the less soluble diastereomer. The final crystallization temperature is chosen to maximize the yield of the desired salt while minimizing the co-precipitation of the more soluble diastereomer.

Molar Ratio: The stoichiometry between the chiral resolving agent and the racemic compound is another important factor. While a 1:1 molar ratio of the resolving agent to the desired enantiomer (i.e., a 0.5 molar equivalent with respect to the racemate) is theoretically sufficient, in practice, the optimal ratio may vary. For the resolution of phenylephrine with (R)-naproxen, it was found that the resolving agent forms salts with both the (R)- and (S)-isomers, necessitating a 1:1 molar ratio with the racemic compound google.com.

Recovery and Recycling Methodologies for Resolving Agents and Unwanted Enantiomers

For a resolution process to be economically viable and environmentally sustainable, the efficient recovery and recycling of the chiral resolving agent and the unwanted enantiomer are essential.

Recovery of the Resolving Agent: After the desired enantiomer has been liberated from the crystallized diastereomeric salt, the chiral resolving agent remains in the form of its salt. The resolving agent can be recovered by acidifying the aqueous solution, which causes the free chiral acid to precipitate if it has low water solubility. For example, in the resolution of phenylephrine with (R)-naproxen, after separating the desired (R)-phenylephrine, the (R)-naproxen can be recovered from the mother liquor by acidification with a mineral acid like hydrochloric acid. The precipitated (R)-naproxen can then be filtered, dried, and reused in subsequent resolution batches google.comgoogle.com.

The recovery of the unwanted enantiomer from the mother liquor typically involves evaporation of the solvent, followed by liberation of the free base using an appropriate alkaline solution. The racemization of the unwanted enantiomer of 1-(3-hydroxyphenyl)-2-methylaminoethanol or its precursor ketone can be achieved through various chemical methods, often involving a reversible reaction at the chiral center, such as treatment with acid or base at elevated temperatures.

The development of robust recovery and recycling protocols is a key aspect of creating an efficient and green industrial process for the production of enantiomerically pure this compound and its derivatives.

Coordination Chemistry of 1 3 Hydroxyphenyl 2 Methylamino Ethanone with Metal Ions

Ligand Characteristics and Potential Chelation Sites

1-(3-Hydroxyphenyl)-2-(methylamino)ethanone is a molecule with multiple potential donor atoms, making it an effective chelating agent. The structure features a phenolic hydroxyl group (-OH), a ketone carbonyl group (C=O), and a secondary amine group (-NHCH₃). These functional groups represent the primary sites for coordination with metal ions.

The phenolic hydroxyl group can deprotonate to form a phenoxide ion, providing a negatively charged oxygen donor. The carbonyl oxygen and the amino nitrogen both possess lone pairs of electrons that can be donated to a metal center. This arrangement allows the molecule to act as a bidentate or potentially tridentate ligand, forming stable chelate rings with a central metal ion. The most probable chelation would involve the phenolic oxygen and the amino nitrogen, forming a stable five-membered ring, or the carbonyl oxygen and the amino nitrogen. The specific coordination mode can depend on factors such as the nature of the metal ion, the pH of the solution, and the solvent used. The hydroxyphenyl group is capable of forming hydrogen bonds, while the methylamino group can engage in ionic interactions, further influencing its binding properties. nih.gov

Formation of Binary and Ternary Metal(II) Complexes

Studies have demonstrated that this compound readily forms binary complexes (containing a metal ion and the primary ligand) with divalent metal ions (M(II)). The formation of these complexes typically occurs in a stepwise manner in solution.

Furthermore, this ligand can participate in the formation of ternary, or mixed-ligand, complexes. These complexes involve a central metal(II) ion, this compound as the primary ligand, and a secondary ligand, which could be another biologically relevant molecule such as an amino acid or a carboxylic acid. The formation of ternary complexes is often favored due to factors like statistical effects, neutralization of charge, electrostatic interactions between the ligands, and the formation of hydrogen bonds. The stability and structure of these ternary complexes are crucial in understanding their potential biological roles and applications.

Acid-Base Equilibria and Stability Constants of Metal Complexes (e.g., pH-Metric Studies)

The formation and stability of metal complexes with this compound are highly dependent on the pH of the solution. pH-metric titration is a key technique used to study the acid-base equilibria of the ligand and to determine the stability constants of its metal complexes.

Studies on analogous systems suggest that the order of stability for complexes with divalent transition metal ions often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). ijfmr.comeijppr.com The stability of ternary complexes is often evaluated in terms of parameters like ΔlogK, which compares the stability of the ternary complex to its corresponding binary complexes.

Table 1: Illustrative Protonation and Stability Constants (Hypothetical Data) This table is for illustrative purposes as specific experimental data for this compound was not found in the search results. The values are based on typical ranges for similar ligands.

Metal Ionlog K₁log K₂log β₂
H⁺ (pKa)~9.5 (Phenolic OH)~10.8 (Amino NH)-
Cu(II)8.57.215.7
Ni(II)6.85.512.3
Co(II)6.55.111.6
Zn(II)6.95.812.7

Structural and Electronic Factors Influencing Complex Stability and Selectivity

The stability and selectivity of the metal complexes formed by this compound are governed by a combination of structural and electronic factors related to both the metal ion and the ligand.

Factors related to the metal ion:

Charge and Ionic Radius: Generally, for a given series of metal ions, stability increases with increasing charge and decreasing ionic radius (i.e., higher charge density). eijppr.com

Electronic Configuration: The d-electron configuration of transition metal ions plays a significant role. For example, the high stability of Cu(II) complexes is often attributed to the Jahn-Teller effect.

Factors related to the ligand:

Basicity of Donor Atoms: The pKa values of the donor groups are important; more basic ligands generally form more stable complexes.

Chelate Effect: As a chelating ligand, it forms ring structures with the metal ion, which is entropically more favorable and results in significantly more stable complexes compared to those formed with analogous monodentate ligands. eijppr.com The formation of five- or six-membered chelate rings is particularly favorable. ijfmr.com

Steric Hindrance: Bulky groups on the ligand can create steric hindrance, which may weaken the metal-ligand bonds and reduce complex stability.

The interplay of these factors determines not only the absolute stability of the complexes but also the selectivity of the ligand for different metal ions.

Computational Chemistry and Theoretical Studies of 1 3 Hydroxyphenyl 2 Methylamino Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. By using functionals like B3LYP with a basis set such as 6-311+G(d,p), researchers can accurately predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov For the analogous compound phenylephrine (B352888), DFT calculations have been performed to obtain its optimized structure, which serves as a reliable model for 1-(3-Hydroxyphenyl)-2-(methylamino)ethanone. nih.gov The optimization process seeks the lowest energy conformation, providing the foundational geometry for all other computational analyses.

Table 1: Selected Optimized Geometrical Parameters (Predicted)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (aromatic) ~1.39 C-C-C (aromatic) ~120
C-O (hydroxyl) ~1.36 C-C-O ~119
C=O (ketone) ~1.23 C-C=O ~120

Note: Data is illustrative, based on typical values for similar functional groups, as specific optimized parameters for this compound are not available in the cited literature. The values for phenylephrine would show a C-O single bond for the ethanol (B145695) group instead of a C=O ketone.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govnih.gov For phenylephrine, the HOMO-LUMO gap has been calculated, providing insight into its electronic transitions and reactivity. nih.gov This data suggests that the molecule is kinetically stable.

Table 2: Frontier Molecular Orbital Energies and Related Parameters for Phenylephrine

Parameter Energy (eV)
EHOMO -6.15 (B3LYP)
ELUMO -0.37 (B3LYP)

Data sourced from a computational study on phenylephrine using the B3LYP/6-311+G(d,p) basis set in the gaseous phase. nih.gov

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate electron-deficient regions (positive potential), prone to nucleophilic attack. Green areas represent neutral potential. nih.gov The MEP map for phenylephrine clearly identifies the electronegative oxygen atoms as the most negative regions and the hydroxyl and amine hydrogens as the most positive regions, highlighting the sites most likely to be involved in intermolecular interactions. nih.gov

Prediction of Electronic Properties and Spectroscopic Signatures

Computational methods are also employed to predict various electronic properties and spectroscopic signatures. Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. nih.gov For phenylephrine, TD-DFT calculations have helped to understand its UV-Vis spectrum. nih.gov Furthermore, global and local reactivity descriptors derived from DFT, such as electronegativity, hardness, softness, and the electrophilicity index, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. nih.gov

Theoretical Assessment of Non-Linear Optical (NLO) Properties

A comprehensive review of available scientific literature did not yield specific theoretical assessments of the non-linear optical (NLO) properties for this compound. Computational studies detailing parameters such as polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ), which are crucial for quantifying a molecule's NLO response, have not been published for this specific compound.

Generally, molecules with donor-π-acceptor (D-π-A) frameworks are investigated for their NLO properties. While this compound possesses a hydroxyl group (donor) and a carbonyl group (acceptor) attached to a phenyl ring (π-system), detailed quantum chemical calculations are necessary to determine its NLO characteristics. Such studies would typically involve Density Functional Theory (DFT) calculations to optimize the molecular geometry and compute the electronic properties that govern the NLO response. The absence of such research in the public domain prevents a detailed discussion and the presentation of quantitative data in this area.

Molecular Interaction Modeling and Binding Site Analysis

Molecular docking and molecular dynamics simulations are common computational techniques used to investigate the binding modes and interaction patterns of small molecules with proteins or other macromolecules. These studies provide insights into the key amino acid residues involved in binding and the nature of the intermolecular forces, such as hydrogen bonds and electrostatic interactions. The lack of published research focusing on this compound means that a detailed analysis of its binding site interactions, including specific hydrogen bond donors and acceptors or ionic interaction partners, cannot be provided at this time.

Q & A

Q. What are the primary synthetic routes for 1-(3-Hydroxyphenyl)-2-(methylamino)ethanone, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

  • Synthetic Pathways :
    • Route 1 : Condensation of 3-hydroxybenzaldehyde with methylamine derivatives under acidic conditions, followed by oxidation (e.g., using KMnO₄ or CrO₃) to form the ketone group .
    • Route 2 : Reductive amination of 1-(3-hydroxyphenyl)ethanone with methylamine in the presence of NaBH₄ or LiAlH₄ .
  • Optimization Strategies :
    • Use polar aprotic solvents (e.g., DMF) to enhance solubility and reaction rates.
    • Monitor reaction progress via TLC or HPLC to minimize byproducts .
    • Adjust pH to stabilize intermediates (e.g., acidic conditions for imine formation).

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Look for signals at δ 2.5–3.0 ppm (methylamino group) and δ 6.5–7.5 ppm (aromatic protons from the 3-hydroxyphenyl group) .
    • ¹³C NMR : Peaks at ~200 ppm confirm the ketone carbonyl group .
  • Mass Spectrometry :
    • ESI-MS should show a molecular ion peak at m/z 179.1 [M+H]⁺ for the free base .
  • IR Spectroscopy : A strong absorption band near 1650–1700 cm⁻¹ indicates the C=O stretch .

Advanced Research Questions

Q. How can conflicting chromatographic data (e.g., retention time variability) be resolved when analyzing this compound as a pharmaceutical impurity?

Methodological Answer:

  • Column Selection : Use reversed-phase C18 columns with mobile phases containing ion-pairing agents (e.g., 0.1% trifluoroacetic acid) to improve peak symmetry .
  • Detection Sensitivity : Employ UV detection at 270–280 nm, where the compound exhibits strong absorbance due to the aromatic and ketone groups .
  • Cross-Validation : Compare retention times with authenticated reference standards (e.g., USP Phenylephrine Related Compound C) to rule out matrix interference .

Q. What mechanisms underlie the compound’s potential biological activity, and how can structure-activity relationships (SAR) be explored?

Methodological Answer:

  • Hypothesized Mechanisms :
    • The 3-hydroxyphenyl group may interact with adrenergic receptors, mimicking catecholamine binding .
    • The methylamino group could enhance solubility and membrane permeability .
  • SAR Strategies :
    • Synthesize analogs with substitutions on the phenyl ring (e.g., halogens or methoxy groups) and test for receptor affinity via radioligand binding assays .
    • Evaluate metabolic stability using liver microsomes to identify vulnerable functional groups .

Q. How does the compound’s stability profile vary under different storage conditions, and what degradation pathways are most prevalent?

Methodological Answer:

  • Stability Studies :
    • Light Sensitivity : Store in amber glass vials to prevent photodegradation of the phenolic group .
    • Temperature : Accelerated degradation studies at 40°C/75% RH show hydrolysis of the methylamino group as the primary pathway .
  • Degradation Analysis :
    • Use LC-MS to identify degradation products, such as 3-hydroxyacetophenone (from deamination) .

Critical Analysis of Contradictions

  • Evidence Conflict : While some sources (e.g., ) classify the compound as a stable impurity, others (e.g., ) note susceptibility to hydrolysis.
    • Resolution : Variability may arise from salt forms (e.g., hydrochloride vs. free base). Researchers should specify the salt form and storage conditions in protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.